METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the condensation of 2,4-dichlorophenoxyacetic acid with furan-2-carboxylic acid under specific reaction conditions. The resulting intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid methyl ester in the presence of a suitable catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy moiety.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17Cl2NO5S |
---|---|
Molecular Weight |
466.3g/mol |
IUPAC Name |
methyl 2-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO5S/c1-27-21(26)18-13-3-2-4-17(13)30-20(18)24-19(25)16-8-6-12(29-16)10-28-15-7-5-11(22)9-14(15)23/h5-9H,2-4,10H2,1H3,(H,24,25) |
InChI Key |
WVQXRQYPUJVTRM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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